molecular formula C15H14BrClN2O2 B300081 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide

5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide

Cat. No. B300081
M. Wt: 369.64 g/mol
InChI Key: IJTHQYRFRAJOJT-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential applications in cancer therapy and other diseases related to DNA damage.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide involves the inhibition of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide, which is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide leads to the accumulation of DNA damage, which can ultimately result in cell death. Additionally, 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors such as 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways such as BRCA1/2 mutations.
Biochemical and Physiological Effects:
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide has been shown to have potent anti-cancer activity both in vitro and in vivo. In addition to its effects on DNA repair, 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors such as 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide have been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. However, 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors can also have off-target effects on other enzymes involved in DNA repair, which can lead to toxicity and adverse effects.

Advantages and Limitations for Lab Experiments

5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide has several advantages for lab experiments, including its high potency and selectivity for 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibition. This allows for the study of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide-mediated DNA repair mechanisms and the potential applications of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors in cancer therapy. However, 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors such as 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide can also have limitations in lab experiments, including their off-target effects on other enzymes involved in DNA repair and their potential toxicity to normal cells.

Future Directions

For the study of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide and other 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the investigation of their potential applications in combination with other cancer therapies. Additionally, the study of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors in other diseases related to DNA damage such as neurodegenerative disorders and inflammatory diseases is an area of active research.

Synthesis Methods

The synthesis of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide involves the reaction of 2-chlorobenzyl alcohol with 5-bromo-2-chloronicotinic acid, followed by the coupling of the resulting intermediate with N-(2-hydroxyethyl)nicotinamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide has been extensively studied for its potential applications in cancer therapy. 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide inhibitors such as 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide have been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. This is due to the fact that cancer cells have a higher reliance on 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide-mediated DNA repair mechanisms than normal cells, and the inhibition of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide can lead to the accumulation of DNA damage and subsequent cell death.

properties

Product Name

5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide

Molecular Formula

C15H14BrClN2O2

Molecular Weight

369.64 g/mol

IUPAC Name

5-bromo-N-[2-[(2-chlorophenyl)methoxy]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14BrClN2O2/c16-13-7-12(8-18-9-13)15(20)19-5-6-21-10-11-3-1-2-4-14(11)17/h1-4,7-9H,5-6,10H2,(H,19,20)

InChI Key

IJTHQYRFRAJOJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COCCNC(=O)C2=CC(=CN=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)COCCNC(=O)C2=CC(=CN=C2)Br)Cl

Origin of Product

United States

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